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Compound of Interest

Compound Name: Insulin Aspart

Cat. No.: B240875

A Comparative Guide to Biosimilar Insulin
Aspart and its Originator

An objective analysis of the efficacy, safety, and interchangeability of biosimilar insulin aspart
in relation to its reference product, supported by comprehensive clinical trial data and detailed
experimental protocols.

This guide provides a thorough comparison of biosimilar insulin aspart and its originator,
designed for researchers, scientists, and drug development professionals. The following
sections present key data on clinical efficacy, safety, immunogenicity, and
pharmacokinetic/pharmacodynamic profiles, alongside detailed methodologies of pivotal
studies and visual representations of critical pathways and workflows.

Efficacy: Glycemic Control

Clinical trials have consistently demonstrated the non-inferiority of biosimilar insulin aspart
compared to its originator in terms of glycemic control. The primary endpoint in these studies is
typically the change in glycated hemoglobin (HbAlc) from baseline.

A key phase 3 clinical trial, GEMELLI 1, compared the biosimilar SAR341402 (SAR-Asp) with

the originator NovoLog®/NovoRapid® (NN-Asp) over 26 weeks in patients with type 1 or type 2
diabetes. The study showed similar improvements in HbAlc in both treatment groups.[1][2] The
least squares mean difference in HbAlc change from baseline between SAR-Asp and NN-Asp

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b240875?utm_src=pdf-interest
https://www.benchchem.com/product/b240875?utm_src=pdf-body
https://www.benchchem.com/product/b240875?utm_src=pdf-body
https://www.benchchem.com/product/b240875?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6987634/
https://pubmed.ncbi.nlm.nih.gov/31804851/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b240875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

was -0.08%, with a 95% confidence interval of -0.192 to 0.039, meeting the predefined non-
inferiority margin.[1][2] These positive glycemic control outcomes were sustained over a 12-
month period.[3]

Similarly, a 24-week, randomized, open-label study comparing another biosimilar, MYL-1601D,
with the originator NovoLog® demonstrated comparable efficacy. The changes from baseline in
HbAlc, fasting plasma glucose, and insulin dosages were similar in both treatment groups at
week 24.

Table 1: Comparison of Glycemic Control Endpoints

Biosimilar Insulin Originator Insulin

Parameter Study
Aspart (SAR-Asp) Aspart (NN-Asp)

Mean Change in

HbAl1c from Baseline -0.38% -0.30% GEMELLI 1

(26 Weeks)

LS Mean Difference in
-0.08% (-0.192 to

HbA1c (95% CI) (26 N/A GEMELLI 1
0.039)

Weeks)

Mean Change in

HbAlc from Baseline -0.25% -0.26% GEMELLI 1

(12 Months)
Biosimilar Insulin Originator Insulin

Parameter Aspart (MYL- Aspart (Ref- Study
1601D) InsAsp-US)

Mean (SD) Change in

HbA1c from Baseline
(24 Weeks)

Similar to originator

Similar to biosimilar

MYL-1601D Study

Mean (SD) Change in

Fasting Plasma
Glucose from
Baseline (24 Weeks)

Similar to originator

Similar to biosimilar

MYL-1601D Study
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Safety and Immunogenicity

The safety and immunogenicity profiles of biosimilar insulin aspart have been shown to be
comparable to the originator product.

In the GEMELLI 1 trial, the incidence of adverse events, including hypoglycemia,
hypersensitivity reactions, and injection site reactions, was similar between the SAR-Asp and
NN-Asp groups over 12 months. The immunogenicity, assessed by the incidence and
prevalence of anti-insulin aspart antibodies (AlA), was also comparable between the two
groups. No relationship was observed between AlA titers and changes in HbAlc, insulin dose,
or the occurrence of hypoglycemia or hypersensitivity reactions.

A study on the biosimilar MYL-1601D also reported a similar safety profile to the originator, with
comparable rates of hypoglycemia and other adverse events. The primary endpoint of this
study was the assessment of immunogenicity, which was found to be similar between the
biosimilar and the originator.

Table 2: Safety and Immunogenicity Profile

Biosimilar Insulin

Originator Insulin

Parameter Study
Aspart (SAR-Asp) Aspart (NN-Asp)
Adverse Events (12 Similar incidence and Similar incidence and
GEMELLI 1
Months) profile profile
Hypoglycemia (12
yPogy ( Similar rates Similar rates GEMELLI 1
Months)
Anti-Insulin Aspart
Antibody (AIA) Similar incidence and Similar incidence and
GEMELLI 1
Response (12 prevalence prevalence
Months)
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Biosimilar Insulin Originator Insulin
Parameter Aspart (MYL- Aspart (Ref- Study
1601D) InsAsp-US)
Serious Adverse
9.2% 6.3% MYL-1601D Study

Events (24 Weeks)

Treatment-Emergent )
Treatment difference

(SE): -2.86 (4.16) with ~ N/A MYL-1601D Study
90% ClI: -9.71 to 3.99

Antibody Response
(TEAR) Responders
(24 Weeks)

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for establishing
biosimilarity. Euglycemic clamp studies are the gold standard for assessing the PK and PD of
insulin products. These studies have demonstrated that biosimilar insulin aspart has a PK and
PD profile that is highly similar to the originator.

The GEMELLI X trial, a switching study, showed that alternating between the biosimilar SAR-
Asp and the originator NN-Asp resulted in equivalent pharmacokinetic exposure compared to
continuous use of the originator. The primary PK endpoints, area under the plasma
concentration curve (AUC) and maximum plasma concentration (Cmax), were similar between

the switching and non-switching groups.

Table 3: Pharmacokinetic Parameters from a Switching Study (GEMELLI X)

Switching Group Non-Switching 90% Confidence
Parameter .

(SAR-Asp) Group (NN-Asp) Interval of the Ratio
AUC (Area Under the Similar to non- Similar to switching o

o Within 0.8-1.25

Curve) switching group group
Cmax (Maximum Similar to non- Similar to switching Within 0.8-1.25 (after
Concentration) switching group group sensitivity analysis)

Experimental Protocols
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Euglycemic Clamp Study Methodology

The euglycemic clamp technique is a pivotal method for evaluating the pharmacodynamic
properties of insulin. The general protocol involves:

o Subject Preparation: Subjects, typically individuals with type 1 diabetes to minimize the
influence of endogenous insulin, are admitted to a clinical research unit.

e Insulin Infusion: An intravenous infusion of the insulin product (either biosimilar or originator)
is administered at a constant rate.

e Blood Glucose Monitoring: Blood glucose levels are frequently monitored (e.g., every 5-10
minutes).

o Glucose Infusion: A variable-rate intravenous infusion of glucose is administered to maintain
a constant, predetermined blood glucose level (euglycemia).

o Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia over time is
measured. The GIR curve reflects the pharmacodynamic activity of the insulin.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b240875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Euglycemic Clamp Study Workflow
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Caption: Workflow of a typical euglycemic clamp study.

Clinical Trial Design: GEMELLI 1
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The GEMELLI 1 study was a multicenter, randomized, open-label, phase 3 trial designed to
compare the efficacy and safety of SAR-Asp and NN-Asp.

o Participants: The study enrolled patients with type 1 or type 2 diabetes who were on multiple
daily injections of insulin in combination with insulin glargine.

» Randomization: Participants were randomized to receive either SAR-Asp or NN-Asp.

o Treatment: The treatment period was 26 weeks, with a 6-month safety extension, for a total
of 12 months.

e Endpoints: The primary endpoint was the change in HbAlc from baseline to week 26.
Secondary endpoints included safety parameters and immunogenicity.
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GEMELLI 1 Clinical Trial Workflow
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Caption: Simplified workflow of the GEMELLI 1 clinical trial.

Mechanism of Action: Insulin Signaling Pathway

Insulin aspart, like endogenous insulin, exerts its effects by binding to the insulin receptor on
the surface of cells, primarily in muscle and adipose tissues. This binding triggers a cascade of
intracellular signaling events.
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The activated insulin receptor phosphorylates various intracellular substrates, including insulin
receptor substrates (IRS). This leads to the activation of downstream pathways, such as the
PI13K/Akt pathway. A key outcome of this signaling cascade is the translocation of glucose
transporter type 4 (GLUT4) to the cell membrane, which facilitates the uptake of glucose from
the bloodstream into the cell. Insulin aspart also inhibits the production of glucose by the liver.
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Caption: Simplified insulin aspart signaling pathway.
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In conclusion, a comprehensive body of evidence from clinical trials demonstrates that
biosimilar insulin aspart is comparable to its originator in terms of efficacy, safety, and
immunogenicity. The highly similar pharmacokinetic and pharmacodynamic profiles further
support the interchangeability of these products, offering a valuable therapeutic alternative for
individuals with diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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